molecular formula C34H40ClN3O4 B12302409 Cy3 NHS ester

Cy3 NHS ester

Cat. No.: B12302409
M. Wt: 590.1 g/mol
InChI Key: KWDMHANYPGHTLW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Cy3 NHS ester, also known as Cyanine3 N-hydroxysuccinimide ester, is a bright, photostable, and pH-insensitive fluorescent dye. It is widely used for labeling antibodies, proteins, peptides, and other primary amine-containing macromolecules. This compound is particularly valued for its ability to provide less background fluorescence compared to other fluorophores like TAMRA .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cy3 NHS ester is synthesized through the reaction of Cyanine3 dye with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an anhydrous solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prevent hydrolysis of the NHS ester .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of reaction conditions such as temperature, pH, and solvent composition to ensure high yield and purity. The final product is often purified using techniques like column chromatography and crystallization .

Chemical Reactions Analysis

Scientific Research Applications

Cy3 NHS ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cy3 NHS ester involves the formation of a stable amide bond between the NHS ester group and the primary amines on target biomolecules. This reaction is pH-dependent and occurs optimally under basic conditions (pH 8.5 ± 0.5). The resulting Cy3-labeled biomolecule exhibits strong fluorescence, which can be detected and measured using appropriate instrumentation .

Comparison with Similar Compounds

Cy3 NHS ester stands out for its versatility and efficiency in labeling biomolecules, making it an indispensable tool in modern scientific research.

Properties

Molecular Formula

C34H40ClN3O4

Molecular Weight

590.1 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate;chloride

InChI

InChI=1S/C34H40N3O4.ClH/c1-33(2)24-14-8-10-16-26(24)35(5)28(33)18-13-19-29-34(3,4)25-15-9-11-17-27(25)36(29)23-12-6-7-20-32(40)41-37-30(38)21-22-31(37)39;/h8-11,13-19H,6-7,12,20-23H2,1-5H3;1H/q+1;/p-1

InChI Key

KWDMHANYPGHTLW-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Cl-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Cl-]

Origin of Product

United States

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